molecular formula C12H18ClNO2S B4622014 N-butyl-4-chloro-N-ethylbenzenesulfonamide

N-butyl-4-chloro-N-ethylbenzenesulfonamide

Cat. No. B4622014
M. Wt: 275.80 g/mol
InChI Key: OYAUHNGKEYTHRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-butyl-4-chloro-N-ethylbenzenesulfonamide and related compounds often involves sequential reactions, including Nicholas and Pauson-Khand reactions, to produce novel polyheterocyclic compounds. These syntheses facilitate the discovery of sulfonamide or sultam-based functional molecules with potential pharmaceutical applications (Kaneda, 2020).

Molecular Structure Analysis

Research on the molecular structure of similar compounds emphasizes the importance of structural defects and conformers in determining reactivity and stability. For example, thermal dehydrochlorination of poly(vinyl chloride) (PVC) begins with internal allylic chloride and tertiary chloride structural defects, highlighting the role of molecular structure in chemical reactions (Starnes, 2002).

Chemical Reactions and Properties

N-butyl-4-chloro-N-ethylbenzenesulfonamide's chemical reactivity is influenced by its functional groups, similar to other sulfonamide derivatives. These compounds participate in various chemical transformations, showcasing their versatility in organic syntheses and pharmaceutical industries. The presence of phenolic hydroxyl groups in parabens, for example, allows for reactions with free chlorine, yielding halogenated by-products with increased stability and persistence, indicating potential environmental impacts (Haman et al., 2015).

Physical Properties Analysis

The physical properties of N-butyl-4-chloro-N-ethylbenzenesulfonamide, such as solubility and volatility, can be inferred from related compounds. For instance, the C4 and C8 oxo-process chemicals demonstrate varied solubility and volatility, with environmental releases generally limited to volatilization during use, handling, or transport. These properties affect the environmental fate and aquatic effects of the chemicals, highlighting the importance of understanding physical properties in environmental impact assessments (Staples, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under different conditions, are crucial for the application and environmental impact of N-butyl-4-chloro-N-ethylbenzenesulfonamide. Studies on similar compounds show that they are readily biodegradable, with rapid degradation in soil and water and volatilization to the atmosphere where they undergo photo-oxidation. However, residues remaining in water could pose a negligible threat to aquatic life, underscoring the need for comprehensive environmental impact assessments (Thornton et al., 2020).

Scientific Research Applications

Environmental Persistence and Neurotoxicity Assessment

N-butylbenzenesulfonamide (NBBS), closely related to N-butyl-4-chloro-N-ethylbenzenesulfonamide, is utilized as a plasticizer in various polymeric materials. It has been detected in groundwater and effluent from wastewater treatment sites, indicating its environmental persistence. Research focusing on Sprague-Dawley rats has explored the neurotoxic potential of NBBS, with findings suggesting rapid distribution to the brain but no evidence of accumulation or neurotoxicity within a 4-week exposure period. However, the potential for neuropathological injury over extended periods necessitates further investigation, highlighting the compound's environmental and health implications (Rider et al., 2012).

Applications in Oxidation Catalysis

Sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-butylbenzenesulfonamide, demonstrates remarkable stability and efficacy as an oxidation catalyst. Utilized in the oxidation of cyclohexene and styrene using hydrogen peroxide, this catalyst facilitates the production of industrially relevant compounds, such as allylic ketones and benzaldehyde, showcasing the functional versatility and potential of sulfonamide compounds in catalytic processes (Işci et al., 2014).

Anticancer Research

Dibenzenesulfonamides with a structure incorporating elements similar to N-butyl-4-chloro-N-ethylbenzenesulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown effectiveness in inducing apoptosis and autophagy in cancer cell lines, highlighting their potential as anticancer drug candidates. Furthermore, their ability to inhibit tumor-associated carbonic anhydrase isoenzymes underscores the therapeutic relevance of sulfonamide derivatives in oncology research (Gul et al., 2018).

Development of Antimycobacterial Agents

In the quest for new treatments against Mycobacterium tuberculosis, 2,4-dinitrophenylsulfonamides have been developed as cysteine-activated sources of sulfur dioxide, demonstrating significant antimycobacterial activity. N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound in this class, exhibits higher potency than the clinical agent isoniazid, illustrating the potential of sulfonamide derivatives as effective antimycobacterial agents (Malwal et al., 2012).

properties

IUPAC Name

N-butyl-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-3-5-10-14(4-2)17(15,16)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAUHNGKEYTHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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